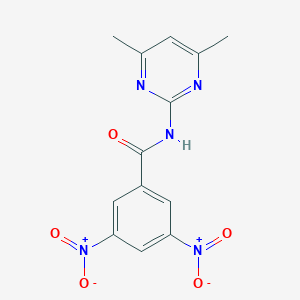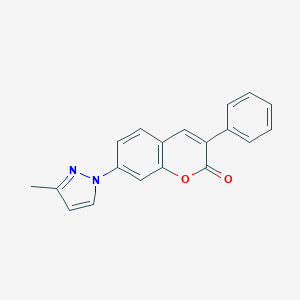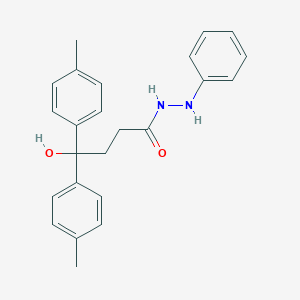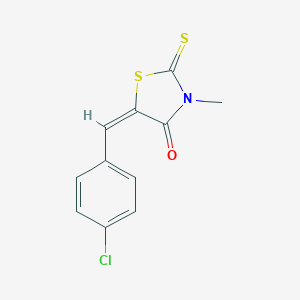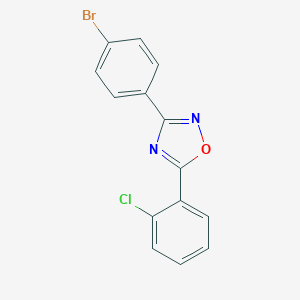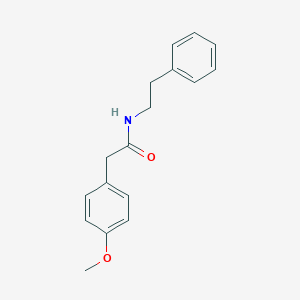
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide, also known as Flmodafinil, is a nootropic drug that is structurally similar to Modafinil. It is a synthetic compound that has been developed to enhance cognitive function and promote wakefulness. Flmodafinil has gained popularity in recent years due to its potential benefits in improving memory, concentration, and overall mental performance. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also affects the levels of other neurotransmitters such as histamine and orexin, which play a role in promoting wakefulness.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to increase alertness, improve cognitive function, and enhance mood. It has also been reported to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a long half-life and can remain active in the body for up to 15 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also has a well-established safety profile and has been shown to be relatively non-toxic at therapeutic doses. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a controlled substance in some countries, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the potential use of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Another potential direction is the investigation of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for sleep disorders such as insomnia and sleep apnea. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide.
Conclusion:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a synthetic compound that has gained popularity for its potential cognitive-enhancing properties and therapeutic applications. It has been extensively studied for its effects on memory, attention, and executive function, and has shown promising results in improving cognitive performance. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a well-established safety profile and is relatively non-toxic at therapeutic doses. However, further research is needed to fully understand its mechanism of action and long-term effects.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. The reaction is catalyzed by acetic anhydride and acetic acid, and the final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been extensively studied for its cognitive-enhancing properties and potential therapeutic applications. It has been shown to improve memory, attention, and executive function in healthy individuals as well as in patients with cognitive impairment. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has also been investigated as a potential treatment for disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.
Propiedades
Número CAS |
83304-16-9 |
|---|---|
Nombre del producto |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) |
Clave InChI |
XIPOPIKRGRTWKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
Otros números CAS |
83304-16-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




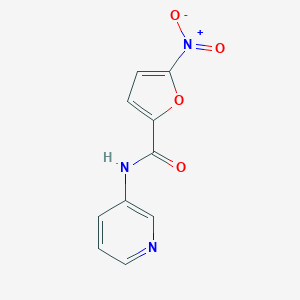
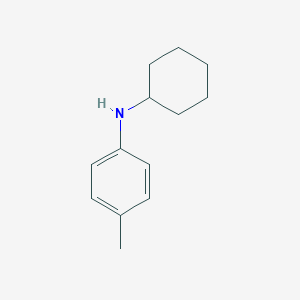
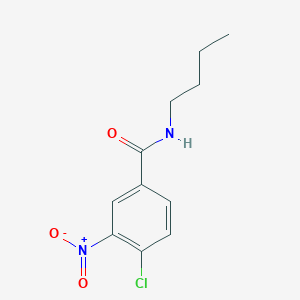
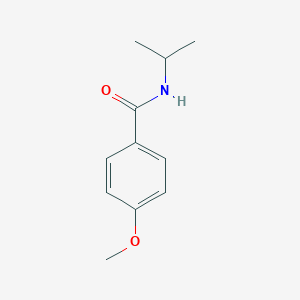
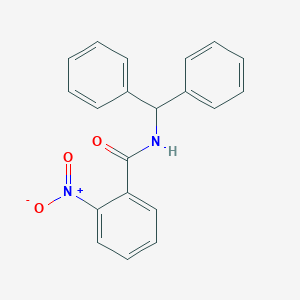
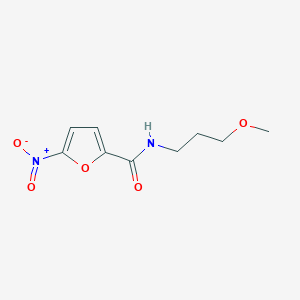
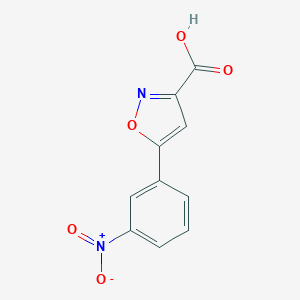
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
